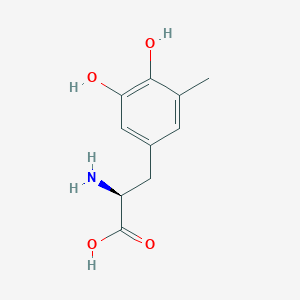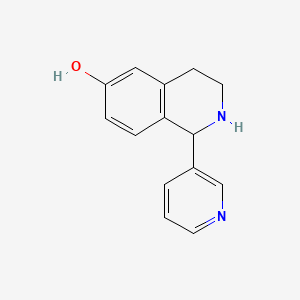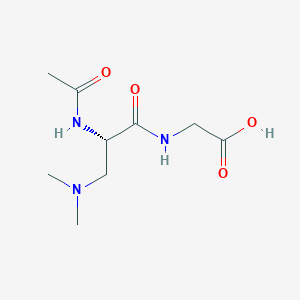![molecular formula C11H19NO5Si B12593008 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione CAS No. 639818-97-6](/img/structure/B12593008.png)
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione is a compound that combines the structural features of a pyrrole ring with a trimethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trimethoxysilylpropyl reagent. One common method includes the use of copper oxide (CuO) nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often involve mild temperatures and the use of solvents such as water or organic solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like CuO nanoparticles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, including coatings, adhesives, and nanocomposites.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione involves its ability to form stable bonds with other molecules through its trimethoxysilyl group. This allows it to act as a coupling agent, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups, leading to the formation of covalent bonds that enhance the stability and functionality of the resulting compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride: Similar in structure but contains an imidazole ring instead of a pyrrole ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a pyrrole ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
639818-97-6 |
|---|---|
Molekularformel |
C11H19NO5Si |
Molekulargewicht |
273.36 g/mol |
IUPAC-Name |
3-methyl-1-(3-trimethoxysilylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H19NO5Si/c1-9-8-10(13)12(11(9)14)6-5-7-18(15-2,16-3)17-4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
NPMVAIQZLTVXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C1=O)CCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)


![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)


![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

